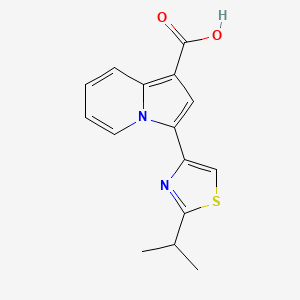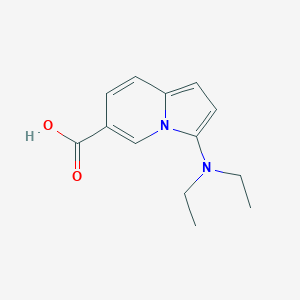![molecular formula C11H19N3O B8109041 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8109041.png)
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-c]pyridine ring .
Aplicaciones Científicas De Investigación
4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[3,4-c]pyridine derivatives, such as:
- 5-halo-1H-pyrazolo[3,4-c]pyridine
- 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
What sets 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine apart is its unique ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and other scientific research .
Propiedades
IUPAC Name |
4-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-14-11-7-12-5-9(8-15-4-2)10(11)6-13-14/h6,9,12H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUKSMDXUNGVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CNC2)COCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(Pyridin-3-Yl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide](/img/structure/B8108983.png)


![2-(6-Phenylbenzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid](/img/structure/B8109003.png)
![N-(4-Methoxybenzyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8109005.png)
![2-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109011.png)
![(4R,4aS,8aR)-N,N-dimethyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109018.png)
![((3aS,8aR)-1-(methylsulfonyl)decahydropyrrolo[2,3-d]azepin-3a-yl)(morpholino)methanone](/img/structure/B8109028.png)
![3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine](/img/structure/B8109047.png)
![2-(3-Methylbenzyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8109051.png)
![N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B8109055.png)
![(3aS,7R,8aS)-2-ethyloctahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8109062.png)
![1-(1-Isopropyl-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)-N,N-Dimethylmethanamine](/img/structure/B8109066.png)
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8109067.png)
